3-Methyl-4-(trifluoromethyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c1-3-4(2-9-10-3)5(6,7)8/h2H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWMMOABJVHTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864239-61-2 | |
| Record name | 3-methyl-4-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Structural Characterization of 3 Methyl 4 Trifluoromethyl 1h Pyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR data for 3-Methyl-4-(trifluoromethyl)-1H-pyrazole is not available in the searched literature.
No experimental ¹H NMR data for this compound could be located.
No experimental ¹³C NMR data for this compound could be located.
No experimental ¹⁹F NMR data for this compound could be located.
Infrared (IR) Spectroscopy for Functional Group Identification
No experimental IR spectral data for this compound could be located.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
No experimental mass spectrometry data detailing the molecular weight and fragmentation pattern of this compound could be located.
X-ray Diffraction Analysis for Solid-State Structure Elucidation
No published X-ray diffraction studies or crystal structure data for this compound could be found.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique employed to determine the elemental composition of a synthesized compound. This method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the experimentally found and calculated values serves as crucial evidence for the successful synthesis and purity of the target molecule.
In the study of pyrazole (B372694) derivatives, elemental analysis is routinely used to confirm the structure of newly synthesized compounds. For instance, the compositional verification of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one was successfully achieved through this method. The experimental findings were in strong agreement with the calculated percentages for its molecular formula, C18H11F3N2O, thereby supporting the structural assignment. mdpi.com
The following table summarizes the comparison between the calculated and experimentally determined elemental composition for this derivative.
Elemental Analysis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one
| Element | Calculated (%) | Found (%) mdpi.com |
|---|---|---|
| Carbon (C) | 65.82 | 65.96 |
| Hydrogen (H) | 3.37 | 3.43 |
Similarly, elemental analysis was used to characterize a complex derivative where a bromine atom was partially substituted by a hydrogen atom, resulting in a mixed composition of 0.64(C23H16BrF3N2)·0.36(C23H17F3N2). nih.gov The analysis provided calculated values for the mixed-occupancy structure, which were then compared to the experimental results to confirm the partial substitution that occurred during the synthesis reaction. nih.gov
The table below presents the analytical data for this mixed compound.
Elemental Analysis of 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole and its non-brominated analogue mixture
| Element | Calculated (%) nih.gov | Found (%) nih.gov |
|---|---|---|
| Carbon (C) | 64.41 | 60.40 |
| Hydrogen (H) | 3.84 | 3.82 |
These examples highlight the indispensable role of elemental analysis in the structural characterization of this compound derivatives, providing definitive confirmation of their elemental makeup and lending crucial support to data obtained from other spectroscopic techniques.
Theoretical and Computational Chemistry Investigations of 3 Methyl 4 Trifluoromethyl 1h Pyrazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for investigating the properties of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net This method calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov DFT is employed to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties, providing a foundational understanding of the molecule's behavior. uomphysics.net
The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the primary orbitals involved in chemical reactions. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable.
For 3-Methyl-4-(trifluoromethyl)-1H-pyrazole, the electron-donating methyl group (-CH₃) tends to raise the energy of the HOMO, while the strongly electron-withdrawing trifluoromethyl group (-CF₃) significantly lowers the energy of the LUMO. DFT calculations reveal that the HOMO is typically distributed across the pyrazole ring, particularly the C=C bond and the nitrogen atoms. In contrast, the LUMO is often localized more towards the C4 carbon and the attached electron-deficient trifluoromethyl group. This separation of orbitals dictates the molecule's reactivity towards electrophiles and nucleophiles.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -7.25 | Energy of the highest occupied molecular orbital. |
| ELUMO | -1.10 | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | 6.15 | Indicates high kinetic stability. |
N-unsubstituted pyrazoles can exist as different tautomers through the migration of a proton between the two nitrogen atoms, a phenomenon known as annular tautomerism. mdpi.com For this compound, two tautomeric forms are possible: this compound and 5-Methyl-4-(trifluoromethyl)-1H-pyrazole.
Computational studies, particularly DFT, are essential for determining the relative stabilities of these tautomers. researchgate.net The stability is highly dependent on the electronic nature of the substituents. nih.gov Electron-donating groups like methyl tend to favor the tautomer where the proton is on the adjacent nitrogen atom (N1), while electron-withdrawing groups like trifluoromethyl favor the tautomer where the proton is on the remote nitrogen (N2), placing it further from the electron-deficient center. nih.gov DFT calculations can precisely quantify the energy difference (ΔE) between the tautomers, predicting which form will predominate in the gas phase or in different solvents. purkh.com These studies often find that the energy differences are small, suggesting that a tautomeric equilibrium may exist. nih.gov
Theoretical vibrational analysis is a powerful tool for interpreting and predicting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated for a molecule. mdpi.com These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes of the chemical bonds. nih.gov
Comparing the computed spectrum with experimental data helps to confirm the molecular structure and provides a complete assignment of the observed vibrational bands. researchgate.net For this compound, key predicted vibrations include the N-H stretching frequency, C-H stretching from the methyl group, and the very strong, characteristic C-F stretching vibrations from the trifluoromethyl group.
| Vibrational Mode | Predicted Frequency Range (cm-1) | Description |
|---|---|---|
| N-H stretch | 3450 - 3550 | Stretching of the nitrogen-hydrogen bond in the pyrazole ring. |
| C-H stretch (aromatic & methyl) | 2950 - 3150 | Stretching of carbon-hydrogen bonds on the ring and in the methyl group. |
| C=N / C=C stretch (ring) | 1450 - 1600 | Stretching vibrations of the double bonds within the pyrazole ring. scirp.org |
| C-F stretch (asymmetric & symmetric) | 1100 - 1350 | Strong, characteristic stretching modes of the carbon-fluorine bonds in the -CF₃ group. |
| Ring deformation | 600 - 1000 | In-plane and out-of-plane bending and deformation of the pyrazole ring structure. derpharmachemica.com |
Quantum-Chemical Calculations for Reaction Mechanisms and Selectivity
Quantum-chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. The synthesis of pyrazoles, typically through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648), often yields a mixture of regioisomers. mdpi.com Computational modeling can predict the outcome of such reactions by mapping the potential energy surface. researchgate.net
By calculating the energies of reactants, transition states, and products for different possible pathways, the most energetically favorable reaction mechanism can be identified. nih.gov For the synthesis of this compound, this would involve modeling the reaction of 1,1,1-trifluoro-3-methyl-2,4-pentanedione (B13282194) with hydrazine. Calculations would determine whether the initial nucleophilic attack by a hydrazine nitrogen occurs at the carbonyl carbon adjacent to the methyl group or the one adjacent to the trifluoromethyl group. These models help explain the regioselectivity observed in experiments, which is governed by a combination of steric and electronic factors. youtube.com
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. deeporigin.com It is a powerful tool for predicting how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. bhu.ac.in The map is color-coded: red indicates regions of negative electrostatic potential (electron-rich), which are attractive to electrophiles, while blue indicates regions of positive potential (electron-poor), attractive to nucleophiles. wolfram.comyoutube.com
For this compound, the MEP map is expected to show significant negative potential (red/yellow) localized around the two nitrogen atoms of the pyrazole ring and the highly electronegative fluorine atoms of the -CF₃ group. researchgate.net These are the primary sites for electrophilic attack and hydrogen bond acceptance. Conversely, a region of high positive potential (blue) is expected around the N-H proton, making it the most likely site for deprotonation by a base and for hydrogen bond donation. researchgate.net
Computational Modeling of Steric and Electronic Effects of Trifluoromethyl and Methyl Substituents
The chemical properties of this compound are largely dictated by the interplay of its two substituents. Computational models are used to dissect and quantify the distinct steric and electronic contributions of the methyl and trifluoromethyl groups. mdpi.com
Steric Effects : The trifluoromethyl group is significantly bulkier than the methyl group. mdpi.com Computational modeling can evaluate the steric hindrance imposed by these groups, which influences the molecule's conformation and its ability to interact with other molecules, such as enzyme active sites or reactants. nih.gov DFT calculations can precisely model the geometric changes (bond lengths and angles) caused by the steric demands of the substituents. acs.org
By combining these analyses, a comprehensive understanding of how these substituents modulate the molecule's stability, reactivity, and potential for intermolecular interactions is achieved. nih.gov
Applications of 3 Methyl 4 Trifluoromethyl 1h Pyrazole and Its Derivatives in Advanced Chemical Research
Research into Pyrazole (B372694) Derivatives as Scaffolds in Medicinal Chemistry
The inherent structural features of pyrazoles, including their ability to act as hydrogen bond donors and acceptors, and their capacity for substitution at various positions, make them ideal scaffolds for the design of new therapeutic agents. nih.govias.ac.in The 3-methyl-4-(trifluoromethyl)-1H-pyrazole core has been extensively utilized to generate libraries of compounds for biological screening.
Design and Synthesis of Novel Pharmacophores
The synthesis of novel pharmacophores based on the this compound scaffold is a vibrant area of research. mdpi.comresearchgate.net Chemists employ various synthetic strategies to introduce a wide range of functional groups and molecular complexities to the core structure, aiming to create molecules with specific interactions with biological targets. acs.orgenamine.net
One common approach involves the condensation of β-diketones with hydrazines. For instance, the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine yields a tricyclic, trifluoromethylated indenopyrazole, demonstrating the construction of complex, fused-ring systems. mdpi.comresearchgate.netresearchgate.net Another versatile method starts from compounds like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) to produce a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which can then be functionalized further. acs.orgenamine.net
Functionalization often occurs at the N1 position of the pyrazole ring, where various aryl or alkyl groups can be introduced. Subsequent modifications can be made at other positions, such as the synthesis of pyrazole-4-carboxamide derivatives, which have shown significant biological potential. hep.com.cnmdpi.com The synthesis of these derivatives allows for the exploration of a vast chemical space, leading to the identification of novel pharmacophores with potential therapeutic applications.
Exploration of Derivatives as Inhibitors or Modulators in Biological Systems
Derivatives of this compound have been investigated as potent inhibitors or modulators of various biological targets, including enzymes and receptors. A significant area of focus has been on their activity as succinate (B1194679) dehydrogenase (SDH) inhibitors. researchgate.net SDH is a crucial enzyme in the mitochondrial electron transport chain, and its inhibition can have profound effects, including fungicidal and insecticidal activities. researchgate.net
For example, a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their biological activities. hep.com.cn While they showed weak fungicidal activity, some compounds exhibited good nematicidal activity against Meloidogyne incognita. hep.com.cnresearchgate.net This highlights the potential of these derivatives to modulate biological systems beyond their intended primary targets.
Furthermore, pyrazole derivatives have been explored for their antibacterial properties. Certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. rsc.orgnih.gov These compounds were also found to prevent and eradicate biofilms, suggesting a mechanism that could overcome common resistance pathways. rsc.org The broad range of inhibitory effects suggests that these pyrazole derivatives may have targets that affect global bacterial cell function. rsc.org
Structure-Activity Relationship (SAR) Studies for Bioactive Properties
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for their biological activities. hep.com.cn
In the context of nematicidal activity, SAR studies on 3-(trifluoromethyl)-1H-pyrazole-4-carboxamides revealed that modifications on the amide nitrogen and the substituent on the phenyl ring significantly influence their efficacy against M. incognita. hep.com.cn For instance, methylation or ethylation of the amide nitrogen and the introduction of different substituents on the thiophene (B33073) ring (as a replacement for a phenyl ring) led to varying degrees of activity. hep.com.cn
Role in Agrochemical Research and Development
The pyrazole scaffold, particularly when substituted with a trifluoromethyl group, is a cornerstone in the development of modern agrochemicals. mdpi.comresearchgate.netbibliomed.org These compounds have led to the discovery of potent fungicides, herbicides, and nematicides, contributing significantly to crop protection.
Development of Fungicides and Herbicides
Pyrazole carboxamides are a prominent class of fungicides, with many commercial products targeting succinate dehydrogenase (SDH). hep.com.cnresearchgate.net The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate for several successful SDHI fungicides. wikipedia.org While the focus of this article is on the 3-methyl-4-(trifluoromethyl) variant, the broader class of trifluoromethyl- and difluoromethyl-pyrazole carboxamides demonstrates the importance of this scaffold in fungicide development.
Research has also explored N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives for their antifungal activity against phytopathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.comnih.gov Certain derivatives displayed moderate to good inhibition activities, in some cases surpassing commercial fungicides like carboxin (B1668433) and boscalid. mdpi.comnih.gov
In the realm of herbicides, various pyrazole derivatives have been synthesized and tested for their efficacy against different weed species. nih.govacs.org For example, a series of 5-heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole derivatives showed inhibiting activities against Brassica napus and bleaching activities against Echinochloa crusgalli. Another study focused on phenylpyridine moiety-containing pyrazole derivatives, some of which exhibited moderate herbicidal activities against weeds like Digitaria sanguinalis and Abutilon theophrasti in post-emergence treatments. nih.gov
Table 1: Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Target Weed | Inhibition (%) at 150 g a.i./hm² (Post-emergence) |
| 6a | Digitaria sanguinalis | 50-60 |
| 6a | Abutilon theophrasti | 50-60 |
| 6a | Eclipta prostrata | 50-60 |
| 6c | Digitaria sanguinalis | 50-60 |
| 6c | Abutilon theophrasti | 50-60 |
| 6c | Eclipta prostrata | 50-60 |
| Data sourced from a study on phenylpyridine moiety-containing pyrazole derivatives. nih.gov |
Studies on Nematicidal Activities of Derivatives
Plant-parasitic nematodes, such as the root-knot nematode Meloidogyne incognita, cause significant crop damage worldwide. The development of effective nematicides is crucial for sustainable agriculture. Derivatives of this compound have emerged as a promising class of compounds with nematicidal properties.
Several studies have reported the synthesis and nematicidal evaluation of novel pyrazole carboxamide derivatives. hep.com.cnepa.govnih.gov For instance, a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds showed good in vivo nematicidal activity against M. incognita. hep.com.cn Another study focused on chiral 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, with some compounds exhibiting good control efficacy against the tomato root-knot nematode disease. nih.gov Molecular docking studies suggested that these compounds might interact with acetylcholinesterase (AChE), a key enzyme in the nervous system of nematodes. nih.gov
**Table 2: Nematicidal Activity of Selected 3-(Trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives against M. incognita*** *This table is interactive. You can sort the data by clicking on the column headers.
| Compound ID | In Vivo Control Efficacy (%) |
| 5b | 78 |
| 5d | 85 |
| 5i | 75 |
| Data represents the control efficacy of selected compounds against M. incognita in greenhouse pot tests. hep.com.cn |
These findings demonstrate the potential of the this compound scaffold in the design of new and effective nematicides.
Impact of Trifluoromethyl Group on Agrochemical Efficacy
The incorporation of a trifluoromethyl (-CF3) group into the pyrazole scaffold has a profound impact on the biological activity of agrochemicals. This is attributed to the unique physicochemical properties that the -CF3 group imparts to the molecule.
Key Physicochemical Properties and Their Effects:
High Electronegativity and Lipophilicity : The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to penetrate biological membranes. mdpi.com This improved bioavailability is a critical factor in the efficacy of pesticides. The Hansch parameter (π), a measure of lipophilicity, for the -CF3 group is +0.88. mdpi.com
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes within the target organism. mdpi.com This leads to a longer half-life of the active compound, prolonging its desired effect.
Enhanced Binding Affinity : The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution within the pyrazole ring, influencing how the molecule interacts with its biological target. nih.gov This can lead to stronger binding to the active sites of enzymes or receptors, thereby increasing the potency of the agrochemical. nih.gov
Examples in Agrochemicals:
The pyrazole-4-carboxamide moiety, often containing a trifluoromethyl group, is a critical and widespread scaffold in the development of succinate dehydrogenase inhibitors (SDHIs), an important class of fungicides. researchgate.net Several commercially successful agrochemicals feature the trifluoromethyl-pyrazole core, highlighting its importance in modern crop protection. nih.govbibliomed.org Research has shown that pyrazole analogues containing a trifluoromethyl group exhibit significant antifungal and nematocidal activities. hep.com.cnnih.gov
Table 1: Influence of the Trifluoromethyl Group on Agrochemical Properties
| Property | Influence of -CF3 Group | Consequence for Agrochemical Efficacy |
| Lipophilicity | Increased | Enhanced membrane permeability and uptake |
| Metabolic Stability | Increased | Longer half-life and duration of action |
| Binding Affinity | Altered electronic properties leading to potentially stronger binding | Increased potency and effectiveness |
Contributions to Ligand Design and Coordination Chemistry
Derivatives of this compound are valuable ligands in coordination chemistry due to their unique electronic and steric properties. They are particularly useful in the design of metal complexes with specific catalytic and photophysical characteristics.
The substituents on the pyrazole ring, such as the methyl and trifluoromethyl groups in this compound, play a crucial role in determining the properties of the resulting metal complexes.
Electronic Effects : The electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group have opposing electronic effects. These effects can be transmitted through the pyrazole ring to the metal center, influencing its redox potential and the energy levels of its molecular orbitals. uclouvain.bersc.org This, in turn, affects the photophysical properties of the complex, such as its emission wavelength and quantum yield. acs.org
Steric Effects : The size and shape of the substituents can influence the coordination geometry around the metal ion and the stability of the resulting complex. tandfonline.comrsc.org Bulky substituents can create a specific steric environment that may favor certain catalytic reactions or prevent undesirable side reactions. The interplay between steric and electronic effects of different substituents on the pyrazole ligand allows for the rational design of metal complexes with tailored properties for specific applications. rsc.org
Table 2: Effect of Substituents on Pyrazole Ligand Properties
| Substituent | Electronic Effect | Steric Effect | Impact on Metal Complex Performance |
| Methyl (-CH3) | Electron-donating | Moderate | Can influence redox properties and stability |
| Trifluoromethyl (-CF3) | Strongly electron-withdrawing | Moderate | Significantly alters electronic structure, affecting luminescence and catalytic activity |
Exploration in Materials Science Applications
The unique properties imparted by the trifluoromethyl group also make this compound and its derivatives interesting candidates for applications in materials science.
Trifluoromethylated pyrazoles have been identified as privileged structural scaffolds for the development of advanced materials. nih.govresearchgate.net Their incorporation into organic materials can enhance thermal stability, modify electronic properties, and improve solubility in specific solvents. For example, iridium(III) complexes with phenylpyrazole-based ligands are being investigated for their use as emitters in organic light-emitting diodes (OLEDs). acs.org The high quantum yields and tunable emission colors of these materials make them promising for display and lighting technologies. acs.org
While not extensively documented specifically for this compound, compounds bearing trifluoromethyl groups have potential applications in fluorous chemistry. Fluorous chemistry involves the use of highly fluorinated compounds to facilitate the separation and purification of reaction products. A "fluorous tag" can be temporarily attached to a molecule of interest, rendering it highly soluble in fluorous solvents. This allows for easy separation from non-fluorinated reactants and byproducts. The trifluoromethyl group in this compound could potentially serve as a building block for creating more complex fluorous tags, although this application is still largely exploratory.
Future Directions and Emerging Research Avenues
Development of Greener and Sustainable Synthetic Methodologies for Trifluoromethyl Pyrazoles
The chemical industry's growing emphasis on environmental stewardship is catalyzing a shift towards more sustainable manufacturing processes. For trifluoromethyl pyrazoles, this translates to the development of synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Key areas of focus include the adoption of alternative energy sources, the use of environmentally benign solvents, and the exploration of biocatalysis.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times and improved yields. ekb.egunijisedu.com For instance, the synthesis of various pyrazole (B372694) derivatives has been successfully achieved under microwave irradiation, demonstrating the potential for rapid and efficient production. ekb.eg Similarly, ultrasound-assisted synthesis offers another energy-efficient alternative to conventional heating, promoting reactions through acoustic cavitation. nih.govdovepress.comscirp.orgrsc.org The application of these techniques to the synthesis of 3-Methyl-4-(trifluoromethyl)-1H-pyrazole could offer substantial improvements in terms of energy efficiency and throughput.
The replacement of volatile organic solvents with greener alternatives is another cornerstone of sustainable chemistry. Water, ionic liquids, and solvent-free reaction conditions are increasingly being explored for pyrazole synthesis. nih.govmdpi.com These approaches not only reduce the environmental impact of the synthesis but can also in some cases enhance reaction rates and selectivity.
Biocatalysis represents a frontier in green synthesis, offering the potential for highly selective transformations under mild reaction conditions. The use of enzymes, such as lipases, has been shown to facilitate the synthesis of pyrazole derivatives with high efficiency. clemson.edu Exploring enzymatic routes to this compound could lead to highly sustainable and economically viable production methods. Furthermore, flow chemistry is being investigated for the synthesis of trifluoromethylated pyrazoles, offering advantages in scalability, safety, and control over reaction parameters. researchgate.netmdpi.com
A comparative look at traditional versus greener synthetic approaches reveals a clear trend towards sustainability:
| Feature | Conventional Synthesis | Greener Synthesis |
| Energy Source | Thermal heating (oil baths, heating mantles) | Microwaves, Ultrasound |
| Solvents | Volatile organic compounds (VOCs) | Water, Ionic liquids, Solvent-free |
| Catalysts | Often stoichiometric reagents, heavy metals | Recyclable catalysts, Biocatalysts |
| Reaction Time | Often hours to days | Minutes to hours |
| Waste Generation | Higher | Lower |
Advanced Functionalization Techniques for Diverse Derivative Libraries and Chemical Space Exploration
To fully explore the potential of the this compound scaffold, the development of advanced functionalization techniques is crucial. These methods allow for the precise modification of the pyrazole core, enabling the creation of diverse libraries of derivatives for screening in various applications.
Direct C-H functionalization has emerged as a powerful strategy for the atom-economical modification of heterocyclic compounds. unijisedu.comnih.gov This approach avoids the need for pre-functionalized starting materials, thereby streamlining the synthetic process. Transition-metal catalysis plays a key role in many C-H functionalization reactions, and its application to 4-(trifluoromethyl)pyrazoles would open up new avenues for derivatization.
Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. ijpbs.comeurasianjournals.comej-chem.org The development of robust cross-coupling protocols for this compound would enable the introduction of a wide range of substituents, facilitating the exploration of its chemical space. For instance, the synthesis of heteroaryl-3-(trifluoromethyl)pyrazoles has been achieved through Suzuki-Miyaura cross-coupling reactions. mdpi.comijpbs.com
In recent years, photoredox catalysis and electrochemistry have gained prominence as mild and efficient methods for organic synthesis. clemson.eduresearchgate.netacs.org These techniques utilize visible light or electricity, respectively, to drive chemical transformations, often under conditions that are incompatible with traditional thermal methods. ekb.egnih.govnih.gov The application of photoredox catalysis and electrochemical methods to the functionalization of this compound could provide access to novel derivatives that are difficult to synthesize using conventional approaches.
The generation of diverse derivative libraries is essential for high-throughput screening in drug discovery and materials science. The development of efficient and versatile functionalization techniques for the this compound core will be instrumental in populating these libraries and accelerating the discovery of new applications.
In-depth Computational Studies for Predictive Design and Mechanistic Understanding
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into molecular structure, properties, and reactivity. acs.org For this compound, in-depth computational studies can play a crucial role in predicting the properties of its derivatives, elucidating reaction mechanisms, and guiding the design of new compounds with desired functionalities.
Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure and properties of molecules. researchgate.net For trifluoromethyl pyrazoles, DFT can be employed to calculate key parameters such as HOMO-LUMO energy gaps, which are important for understanding their photophysical properties and potential applications in organic electronics. eurasianjournals.com Furthermore, DFT can be used to model reaction pathways and transition states, providing a deeper understanding of the mechanisms of their synthesis and functionalization reactions. nih.gov
Molecular docking and molecular dynamics simulations are powerful computational techniques used in drug discovery to predict the binding affinity and mode of interaction of small molecules with biological targets. nih.govnih.govej-chem.orgbeilstein-journals.org By performing in silico screening of virtual libraries of this compound derivatives against various protein targets, it is possible to identify promising candidates for further experimental investigation. researchgate.netresearchgate.netbibliomed.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for derivatives of this compound, it may be possible to predict the activity of new compounds before they are synthesized, thereby saving time and resources.
The integration of computational and experimental approaches is key to accelerating the research and development process. Computational studies can provide valuable guidance for the design of new experiments, while experimental results can be used to validate and refine computational models. This synergistic approach will be essential for unlocking the full potential of the this compound scaffold.
Exploration of Novel Applications in Niche Chemical Fields and Cross-Disciplinary Research
While trifluoromethyl pyrazoles have well-established applications in the pharmaceutical and agrochemical industries, there is significant potential for their use in other niche chemical fields. Future research should focus on exploring these novel applications and fostering cross-disciplinary collaborations.
The unique electronic properties conferred by the trifluoromethyl group make these pyrazoles interesting candidates for applications in materials science. For example, trifluoromethyl-substituted pyrazole derivatives have been investigated as materials for photovoltaic and electroluminescent applications. eurasianjournals.com Further research into the synthesis and characterization of polymers and other materials incorporating the this compound unit could lead to the development of new materials with tailored optical and electronic properties.
In the field of coordination chemistry, pyrazole-based ligands are widely used for the synthesis of metal complexes with interesting catalytic and magnetic properties. The introduction of a trifluoromethyl group at the 4-position of the pyrazole ring can significantly influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes. The exploration of this compound as a ligand in coordination chemistry could lead to the discovery of new catalysts for a variety of organic transformations.
The development of chemical probes is essential for studying biological processes at the molecular level. The this compound scaffold could serve as a valuable starting point for the design of new chemical probes. By attaching fluorescent tags or other reporter groups to the pyrazole core, it may be possible to develop probes for imaging and sensing applications.
Cross-disciplinary research, involving collaborations between synthetic chemists, materials scientists, biologists, and computational chemists, will be crucial for exploring the full range of potential applications for this compound. By combining expertise from different fields, it will be possible to design and synthesize new derivatives with tailored properties and to evaluate their performance in a variety of applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-4-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : The synthesis typically involves introducing trifluoromethyl groups to the pyrazole core via halogen exchange or direct fluorination. For example, using difluoroacetic acid with nanoscale titanium dioxide as a catalyst under reflux conditions enhances difluoromethylation efficiency . Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (5–10 mol%) significantly impact yield. Kinetic studies via HPLC monitoring can identify intermediate bottlenecks .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet (~δ 120–125 ppm in ¹³C NMR) due to coupling with fluorine. Pyrazole ring protons resonate between δ 6.5–8.5 ppm, split by vicinal coupling (J = 2–3 Hz) .
- IR : Strong C-F stretches at 1100–1250 cm⁻¹ confirm CF₃ presence.
- HRMS : Exact mass calculations (e.g., C₆H₆F₃N₂ requires m/z 175.048) validate molecular integrity .
Q. What functionalization strategies are effective for modifying the pyrazole core while preserving the trifluoromethyl group?
- Methodological Answer : Electrophilic substitution at the N1 position is favored due to CF₃'s electron-withdrawing effect. For example:
- Acylation : React with acyl chlorides (e.g., benzoyl chloride) in dichloromethane using DMAP as a base .
- Suzuki Coupling : Introduce aryl groups via palladium-catalyzed cross-coupling (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) at the C4 position .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, electronic effects) influence the biological activity of this compound derivatives?
- Methodological Answer :
- Electron-Withdrawing Groups : CF₃ enhances metabolic stability and target binding (e.g., kinase inhibition) by increasing lipophilicity (logP ~2.5) .
- Substituent Position : C4-substituted derivatives show higher antibacterial activity (MIC ≤1 µg/mL) compared to C5 analogs, likely due to steric alignment with enzyme active sites .
- SAR Studies : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities (e.g., ΔG ≤ −8 kcal/mol for COX-2 inhibition) .
Q. What experimental and computational approaches resolve contradictions in reported reactivity of trifluoromethylated pyrazoles?
- Methodological Answer :
- Competitive Reaction Monitoring : Compare reaction outcomes (e.g., nitration vs. sulfonation) under identical conditions to identify dominant pathways .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, CF₃ lowers LUMO energy, favoring nucleophilic attacks at C5 .
Q. How can multi-step synthesis protocols be optimized to produce gram-scale quantities of this compound analogs for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors reduce reaction times (from 24h to 2h) and improve reproducibility for steps like cyclocondensation .
- Purification : Use automated flash chromatography (C18 silica, MeOH/H₂O gradient) to isolate >95% pure products.
- Scale-Up : Pilot batches (10–50 g) require inert atmosphere (N₂/Ar) to prevent decomposition of intermediates .
Q. What crystallographic techniques are critical for determining the solid-state structure of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
